6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
Description
This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. The structure includes a methyl group at position 6, a thioxo (C=S) group at position 4, and an oxo (C=O) group at position 2, with an ethyl ester at position 3. Its synthesis typically involves a three-component Biginelli-like condensation of ethyl acetoacetate, thiourea, and substituted aldehydes under acidic catalysis (e.g., concentrated HCl) .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-13-7(11)5-4(2)9-8(12)10-6(5)14/h3H2,1-2H3,(H2,9,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWPOCBDNMHKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383441 | |
| Record name | SBB053951 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13996-05-9 | |
| Record name | SBB053951 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester (CAS No. 5948-72-1) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a thioxo group and an ethyl ester functional group. The exploration of its biological properties is crucial for potential therapeutic applications.
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 266.32 g/mol
- CAS Number : 5948-72-1
Biological Activities
The biological activity of this compound has been investigated in various studies, revealing several promising pharmacological properties:
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial effects. In particular, studies have shown that similar compounds possess activity against a range of pathogens including bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Pyrimidine derivatives are known for their anticancer activities. For instance, compounds with structural similarities to 6-Methyl-2-oxo-4-thioxo have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231), suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Compounds in this class have also been evaluated for anti-inflammatory properties. Research suggests that they may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
The mechanisms underlying the biological activities of 6-Methyl-2-oxo-4-thioxo compounds are varied:
- Enzyme Inhibition : Compounds may act as inhibitors of enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Anti-inflammatory Pathways : They may modulate signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine derivatives typically involves the reaction of appropriate pyrimidine precursors with Lawesson's reagent or other alkylating agents. Key studies have documented the successful synthesis of this compound and its derivatives, highlighting their structural characteristics such as melting points and spectral properties.
Table 1: Synthesis Overview
| Methodology | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Reaction with Lawesson's Reagent | Ethyl acetoacetate | 70 | |
| Alkylation with methyl bromoacetate | Methyl bromoacetate | 85 | |
| Interaction with amines | Various amines | Variable |
Antidiabetic Activity
Research has shown that derivatives of 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine exhibit high affinity for peroxisome proliferator-activated receptor gamma (PPARγ), making them potential candidates for antidiabetic drugs. The binding affinity of these compounds has been compared to established thiazolidinedione drugs, indicating promising pharmacological profiles.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound and its derivatives against various bacterial strains. For instance, derivatives synthesized from this base compound have demonstrated significant antibacterial and antifungal activities.
| Compound | Activity Type | Tested Strains | Reference |
|---|---|---|---|
| 6-Methyl-2-oxo derivative | Antibacterial | E. coli, S. aureus | |
| 6-Methyl-4-thioxo derivative | Antifungal | C. albicans | |
| PPARγ ligand | Antidiabetic | - |
Case Study 1: Antidiabetic Research
A series of pyrimidine derivatives were synthesized to evaluate their efficacy as PPARγ ligands. The study utilized FlexX docking simulations to predict binding affinities and confirmed these findings through radioligand binding assays. The results indicated that some compounds exhibited comparable efficacy to existing antidiabetic medications.
Case Study 2: Antimicrobial Screening
In a comprehensive screening process, various derivatives of 6-Methyl-2-oxo-4-thioxo-pyrimidine were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain modifications enhanced antibacterial activity significantly compared to the parent compound.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogues include:
- Substituents at position 4 : Thioxo (C=S) vs. oxo (C=O) groups.
- Aromatic substituents : Phenyl, fluorophenyl, bromophenyl, or heterocyclic moieties (e.g., furan-2-yl).
- Ester groups : Ethyl, methyl, or hydrazide derivatives.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Position 4) | Aromatic Group | Key Functional Groups | Molecular Formula |
|---|---|---|---|---|
| Target Compound | Thioxo (C=S) | Phenyl | Ethyl ester, methyl, oxo | C₁₄H₁₆N₂O₃S |
| Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo... | Thioxo (C=S) | 4-Bromophenyl | Ethyl ester, methyl | C₁₄H₁₅BrN₂O₃S |
| Ethyl 4-(fluorophenyl)-6-methyl-2-oxo... | Oxo (C=O) | 4-Fluorophenyl | Ethyl ester, methyl | C₁₄H₁₅FN₂O₃ |
| Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-me... | Oxo (C=O) | Furan-2-yl derivative | Ethyl ester, methoxymethyl | C₁₄H₁₈N₂O₅ |
Table 2: Catalytic and Reaction Conditions
| Compound Type | Catalyst | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Thioxo-phenyl derivatives | HCl | Ethanol | 3 h | 60–75 |
| Fluorophenyl-oxo derivatives | CuCl₂·2H₂O | Solvent-free | 10 min | 80–85 |
| Bromophenyl-thioxo derivatives | None | Solvent-free | 8 h | 70–80 |
Physical and Spectral Properties
Preparation Methods
The classical approach involves a three-component Biginelli reaction, modified to incorporate thiourea for thioxo-group introduction. A representative protocol combines ethyl acetoacetate (1.0 mmol), thiourea (1.2 mmol), and an aldehyde derivative (1.0 mmol) in glacial acetic acid under reflux (110–140°C for 1–2 hours) . The reaction proceeds via cyclocondensation, forming the tetrahydropyrimidine core. Post-reaction crystallization from methanol yields the target compound at 60–70% efficiency . Key variables include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–140°C | Higher temps reduce side products |
| Molar Ratio (Aldehyde:Thiourea:Ethyl Acetoacetate) | 1:1.2:1 | Excess thiourea drives completion |
| Solvent | Glacial Acetic Acid | Enhances protonation and cyclization |
This method’s limitations include prolonged reaction times (up to 2 hours) and moderate yields due to competing hydrolysis of the ester group .
Solvent-Free Mechanochemical Synthesis
To address environmental concerns, solvent-free mechanochemical grinding has been optimized. Ethyl acetoacetate, thiourea, and aldehydes are ground in a mortar-pestle system for 15–30 minutes, leveraging shear forces to initiate cyclization . This method eliminates solvent waste and achieves yields of 80–85% . Comparative studies show:
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Reaction Time : Reduced from hours to minutes (e.g., 30 minutes vs. 2 hours in solution).
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Purity : Crystalline products require no further chromatography, as mechanical energy suppresses byproduct formation .
Mechanochemistry is particularly effective for electron-deficient aldehydes, where conventional methods suffer from low reactivity .
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction through dielectric heating. A mixture of reactants in ethanol is irradiated at 300 W for 3–10 minutes, achieving near-quantitative yields (90–96%) . Key advantages include:
-
Energy Efficiency : 90% reduction in energy consumption compared to reflux .
-
Scalability : Demonstrated for batch sizes up to 50 mmol without yield loss .
The rapid heating minimizes thermal degradation, making this method suitable for thermally labile aldehydes .
Green Solvent Approaches
Eco-friendly solvents like water or ethanol have been employed under reflux conditions. For example, aqueous HCl (1 M) catalyzes the reaction at 80°C for 1 hour, yielding 75–80% product . Ethanol-based systems further improve atom economy, with recovery and reuse of the solvent reducing costs by 40% .
Catalytic Innovations
Recent advances utilize heterogeneous catalysts like sodium acetate or montmorillonite K10. Sodium acetate (10 mol%) in ethanol at 70°C achieves 88% yield in 45 minutes, while montmorillonite K10 enables solvent-free conditions with 92% efficiency . Catalytic recycling studies show minimal activity loss over five cycles .
Comparative Analysis of Methods
| Method | Yield (%) | Time | Solvent | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed | 60–70 | 1–2 hours | Glacial Acetic Acid | High reproducibility |
| Mechanochemical | 80–85 | 15–30 min | Solvent-Free | Environmentally benign |
| Microwave | 90–96 | 3–10 min | Ethanol | Rapid and energy-efficient |
| Green Solvent (H₂O) | 75–80 | 1 hour | Water | Low cost |
| Catalytic (NaOAc) | 88 | 45 min | Ethanol | Recyclable catalyst |
Mechanistic Insights
The reaction proceeds via:
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Knoevenagel Condensation : Aldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.
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Nucleophilic Attack : Thiourea attacks the ketone, forming an intermediate thiohemiaminal.
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Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine core .
Spectroscopic evidence (¹H-NMR, IR) confirms thioxo-group incorporation at C2, with characteristic S=O stretches at 1210–1230 cm⁻¹ .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-methyl-2-oxo-4-thioxo-tetrahydro-pyrimidine derivatives, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically employs a Biginelli-like cyclocondensation reaction. A standard protocol involves reacting substituted aldehydes, thiourea (for the 4-thioxo group), and ethyl acetoacetate in ethanol with hydrochloric acid as a catalyst. For example, describes a similar method using methyl acetate, urea, and HCl under reflux (3 hours), followed by crystallization at 273 K . Adjusting solvent polarity (e.g., ethanol vs. DMSO) and catalyst type (HCl vs. Lewis acids) can improve regioselectivity and yield.
Q. How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming substituent positions and hydrogen-bonding networks. and highlight the use of SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions, with typical R factors < 0.06 . Crystallization conditions (e.g., DMF/water mixtures) must be optimized to obtain diffraction-quality crystals.
Q. What spectroscopic techniques are most reliable for characterizing the thioxo (C=S) group in this compound?
- Methodology :
- FT-IR : The C=S stretch appears near 1200–1250 cm⁻¹, distinct from carbonyl (C=O) peaks at ~1650–1700 cm⁻¹.
- NMR : The ¹³C NMR signal for C=S is typically deshielded (δ ~170–180 ppm), while ¹H NMR shows coupling between NH and adjacent protons (δ ~9–11 ppm) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., thiophene, bromophenyl) influence the compound’s reactivity and biological activity?
- Methodology : Computational studies (e.g., DFT calculations) can predict electron density distribution. For instance, notes that electron-withdrawing groups (e.g., 3-bromophenyl in ) enhance electrophilic character, affecting nucleophilic substitution reactions. Biological assays (e.g., antimicrobial testing) paired with Hammett σ constants reveal structure-activity relationships .
Q. What strategies resolve contradictions in reported melting points or spectral data across synthetic batches?
- Methodology :
- Thermogravimetric Analysis (TGA) : Differentiate polymorphs or solvates (e.g., monohydrate vs. anhydrous forms in ).
- HPLC-PDA : Detect trace impurities (e.g., unreacted thiourea) that may alter melting points .
- Reproducibility : Standardize solvent evaporation rates and recrystallization protocols (e.g., uses ethanol recrystallization twice) .
Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Protein Preparation : Use tools like AutoDock Vina to model binding pockets (e.g., bacterial dihydrofolate reductase).
- Ligand Parameterization : Assign partial charges to the thioxo group, which may form hydrogen bonds with active-site residues.
- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays (e.g., ’s antimicrobial studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
